molecular formula C27H30O16 B191750 Luteolin-7,3'-di-O-gflucoside CAS No. 52187-80-1

Luteolin-7,3'-di-O-gflucoside

Cat. No. B191750
CAS RN: 52187-80-1
M. Wt: 610.5 g/mol
InChI Key: BISZYPSIZGKOFA-UHFFFAOYSA-N
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Description

Luteolin-7,3’-di-O-gflucoside is a glycoside that can be isolated from R. luteolin . It has the molecular formula C27H30O16 . It is known for its significant inhibitory effects on cataracts induced in ovine lenses and the activity of Ureaplasma urealyticum ATCC and clinical strains .


Synthesis Analysis

The synthesis of Luteolin-7,3’-di-O-gflucoside can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular structure of Luteolin-7,3’-di-O-gflucoside is complex, with an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da . It has 10 defined stereocenters .


Chemical Reactions Analysis

Luteolin-7,3’-di-O-gflucoside has been shown to inhibit the STAT3 pathway, have an antiproliferative action, and possess important antioxidant properties in HUVEC cells . These properties are exerted by the flavone in endothelial through the transcriptional repression of a number of inflammatory cytokines and their receptors, and by the inhibition of ROS generation .


Physical And Chemical Properties Analysis

Luteolin-7,3’-di-O-gflucoside has a density of 1.7±0.1 g/cm3, a boiling point of 998.0±65.0 °C at 760 mmHg, and a flash point of 330.3±27.8 °C . It has 16 H bond acceptors, 10 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Anti-Inflammatory Properties

Luteolin-7,3'-di-O-glucoside, a derivative of the flavonoid luteolin, has been shown to exhibit anti-inflammatory effects. Research indicates that this compound modulates key signaling pathways involved in inflammatory responses. For instance, in a study comparing luteolin and luteolin-7-O-glucoside, it was found that both inhibited lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells, although luteolin exhibited stronger effects (Park & Song, 2013). Additionally, the absorption and metabolism of luteolin derivatives, including luteolin-7,3'-di-O-glucoside, have been studied in relation to their anti-inflammatory properties (Hayasaka et al., 2018).

Pharmacokinetics

The pharmacokinetics of luteolin-7,3'-di-O-glucoside have been explored to understand its bioavailability and therapeutic potential. A study focusing on its isolation and pharmacokinetic behavior in rats revealed insights into its absorption and transformation in the body (Lin et al., 2015).

Bioavailability and Uptake

The bioavailability of luteolin-7,3'-di-O-glucoside and its uptake in different cellular models have been extensively studied. Research demonstrates that the plant matrix can significantly influence the uptake of this compound, suggesting that its source may affect its biological activity (Mukinda et al., 2010).

Antioxidant Activity

Luteolin-7,3'-di-O-glucoside also displays notable antioxidant activities. Its effectiveness in scavenging reactive oxygen species and protecting against oxidative stress-related damage has been documented in various studies, such as the investigation of its antioxidant properties in different model systems (Wu et al., 2005).

Anti-Diabetic Effects

Additionally, the anti-diabetic potential of luteolin-7,3'-di-O-glucoside has been explored. In a study on KK-Ay mice, it was observed that luteolin-7,3'-di-O-glucoside, alongside luteolin, significantly improved various diabetes-related parameters, demonstrating its potential therapeutic role in diabetes management (Zang et al., 2016).

Anti-Atherogenic Effect

The anti-atherogenic effects of luteolin-7,3'-di-O-glucoside have also been examined. For instance, a comparative study on ApoE knockout mice with hyperhomocysteinemia showed that both luteolin and its glucoside derivative ameliorated atherogenic processes, although the aglycone form exhibited stronger effects (Son et al., 2020).

Future Directions

Future research could focus on the role of Luteolin-7,3’-di-O-gflucoside as a hexokinase 2 (HEK2) inhibitor, which opens new perspectives in nutritional science, and especially in cancer therapy, where the inhibition of the Warburg effect could be relevant . Another area of interest could be the further exploration of its anti-inflammatory and antioxidant properties .

properties

IUPAC Name

5-hydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-10-4-12(31)19-13(32)6-14(40-16(19)5-10)9-1-2-11(30)15(3-9)41-27-25(38)23(36)21(34)18(8-29)43-27/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISZYPSIZGKOFA-IPOZFMEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200214
Record name Luteolin-7,3'-di-O-gflucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luteolin-7,3'-di-O-gflucoside

CAS RN

52187-80-1
Record name Luteolin 3′,7-diglucoside
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin-7,3'-di-O-gflucoside
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Record name Luteolin-7,3'-di-O-gflucoside
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Record name 7-(β-D-glucopyranosyloxy)-2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5-hydroxy-4H-1-benzopyran-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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